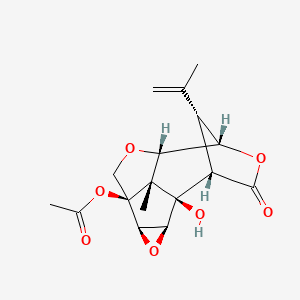

13-O-Acetylcorianin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20O7 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

[(1R,2S,4R,5R,8S,9S,12S,13R,14R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate |

InChI |

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8-,9+,10-,11+,12+,13-,15-,16+,17-/m0/s1 |

InChI Key |

GHRWKEZPHWVFKN-NIYDYSCYSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1[C@H]2[C@@H]3[C@]4([C@@](CO3)([C@H]5[C@@H]([C@]4([C@H]1C(=O)O2)O)O5)OC(=O)C)C |

Canonical SMILES |

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of 13-O-Acetylcorianin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of 13-O-Acetylcorianin, a sesquiterpenoid lactone of interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available scientific information.

Natural Source and Discovery

This compound is a naturally occurring compound belonging to the picrotoxane class of sesquiterpenoid lactones.[1] Its primary botanical origin is attributed to plants of the genus Coriaria, a group of shrubs and small trees recognized for producing a variety of toxic sesquiterpenoid lactones.[2][3]

The foundational research identifying the natural source of this compound points to Coriaria microphylla as the principal plant species from which it was first isolated.[2][3] This discovery was first reported in a 1990 publication in the journal Planta Medica by Aguirre-Galviz and Templeton, titled "Toxic Sesquiterpenoid Lactones from the Leaves of Coriaria microphylla". While C. microphylla is considered the primary source, other species within the genus, including Coriaria nepalensis , Coriaria sinica , and Coriaria intermedia , have also been mentioned as potential sources of this compound.

Quantitative Data on Isolation

| Plant Material | Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) |

| Dried, powdered seeds | 95% Ethanol | Maceration | Room Temperature | 72 | 10-15 |

| Dried, powdered seeds | 95% Ethanol | Soxhlet Extraction | Boiling point of ethanol | 24 | 12-18 |

| Dried, powdered leaves | Methanol (B129727) | Maceration | Room Temperature | 48 | 8-12 |

| Data is representative for the related compound corianin (B1206458) and is intended to be used as a reference. |

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural source follows standard phytochemical procedures involving solvent extraction and chromatographic separation. The following is a generalized protocol based on established methodologies for sesquiterpenoid lactones.

Plant Material Preparation

-

Collection and Identification: Fresh leaves of Coriaria microphylla are collected. Proper botanical identification is crucial to ensure the correct plant species.

-

Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Maceration: The powdered plant material is subjected to maceration with a polar solvent, typically methanol or 95% ethanol, at room temperature. The ratio of plant material to solvent is generally around 1:10 (w/v). The mixture is allowed to stand for a period of 48-72 hours with occasional agitation.

-

Filtration and Concentration: The mixture is filtered to separate the solvent extract from the plant residue. This process is repeated multiple times to ensure complete extraction. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

Purification

-

Solvent-Solvent Partitioning: The crude extract is suspended in an aqueous methanol solution and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). The sesquiterpenoid lactones, including this compound, will preferentially move to the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to repeated column chromatography using silica (B1680970) gel as the stationary phase. A gradient elution system, commonly with a mixture of hexane (B92381) and ethyl acetate, is employed to separate the compounds based on their polarity.

-

Final Purification: Fractions are monitored by thin-layer chromatography (TLC). Those containing this compound are combined and may be subjected to further purification steps like preparative TLC or high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

A generalized workflow for this process is depicted below:

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive review of existing scientific literature reveals a significant lack of available data on the specific biological activities and mechanisms of action of this compound. No peer-reviewed studies detailing the signaling pathways it modulates have been identified.

However, based on the known biological activities of other sesquiterpenoid lactones, it is hypothesized that this compound may possess anti-inflammatory and cytotoxic properties. Many sesquiterpene lactones are known to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

A hypothetical signaling pathway for the potential anti-inflammatory activity of this compound is presented below for illustrative purposes to guide future research.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Chemical Structure of 13-O-Acetylcorianin

This technical guide provides a comprehensive overview of this compound, a sesquiterpene lactone of the corianin (B1206458) type. The information herein is compiled to support research and development initiatives by presenting available data on its chemical properties, spectroscopic analysis, and hypothesized biological activities.

Chemical Properties and Structure

This compound is a natural product first isolated from Coriaria intermedia.[1][2] Its structure is characterized by a complex, polycyclic picrotoxane-type sesquiterpenoid framework, featuring an additional acetyl group at the 13th position.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₇ | |

| Molecular Weight | 336.34 g/mol | |

| IUPAC Name | (1S,4S,5R,8R,9S,12S)-1,5,9-trimethyl-11-methylidene-3,7,10,13-tetraoxapentacyclo[6.5.0.0¹,⁵.0.⁴,¹².0⁹,¹²]tridecane-2,6-dione | |

| CAS Number | 108887-44-1 | |

| Predicted Boiling Point | 516.4 ± 50.0 °C | |

| Predicted Density | 1.45 ± 0.1 g/cm³ |

Spectroscopic Data for Structural Elucidation

Detailed experimental spectroscopic data for this compound are not widely available in peer-reviewed literature. However, predicted Nuclear Magnetic Resonance (NMR) data, based on the analysis of structurally related picrotoxane sesquiterpenes, provides valuable insight for researchers.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |

| 2 | 4.2 - 4.4 | d | ~3.0 |

| 3 | 2.8 - 3.0 | m | |

| 4 | 2.0 - 2.2 | m | |

| 5 | 4.7 - 4.9 | d | ~4.0 |

| 6 | 3.8 - 4.0 | d | ~3.0 |

| 7 | 4.0 - 4.2 | m | |

| 8 | 3.8 - 4.0 | m | |

| 10 | 1.5 - 1.7 | s | |

| 12 | 4.8 - 5.0 | d | ~2.0 |

| 14 | 1.0 - 1.2 | s | |

| 15 | 1.8 - 2.0 | s | |

| OAc | 2.1 - 2.2 | s |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted δC (ppm) |

| 1 | 80 - 85 |

| 2 | 75 - 80 |

| 3 | 40 - 45 |

| 4 | 35 - 40 |

| 5 | 70 - 75 |

| 6 | 85 - 90 |

| 7 | 60 - 65 |

| 8 | 55 - 60 |

| 9 | 45 - 50 |

| 10 | 20 - 25 |

| 11 | 170 - 175 |

| 12 | 110 - 115 |

| 13 | 145 - 150 |

| 14 | 25 - 30 |

| 15 | 15 - 20 |

| OAc (C=O) | 165 - 170 |

| OAc (CH₃) | 20 - 25 |

The logical workflow for elucidating the structure of a natural product like this compound involves a combination of spectroscopic techniques.

Experimental Protocols

General Isolation and Purification Protocol

While a specific protocol for this compound is not detailed in the literature, a general methodology for isolating sesquiterpene lactones from plant sources, such as the genus Coriaria, is well-established.

Methodology Details:

-

Plant Material Preparation : The plant material (e.g., leaves of Coriaria) is air-dried and ground into a fine powder to maximize the surface area for extraction.

-

Extraction : The powdered material is typically macerated with a polar solvent like methanol or ethanol (B145695) at room temperature for 48-72 hours.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning : The crude extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity. The sesquiterpene lactones are typically found in the ethyl acetate (B1210297) fraction.

-

Chromatography : The organic fraction is subjected to column chromatography on silica (B1680970) gel, using a solvent gradient (e.g., hexane-ethyl acetate) to separate the components.

-

Purification : Fractions are monitored by TLC, and those containing the target compound are combined. Final purification is achieved using methods like preparative HPLC to yield pure this compound.

NMR Data Acquisition Protocol

-

Objective : To obtain detailed structural information, including connectivity and stereochemistry.

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.5 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire a one-dimensional carbon spectrum with a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

2D NMR : Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for assembling the final structure.

-

Mass Spectrometry (MS) Protocol

-

Objective : To determine the molecular weight, confirm the elemental composition, and analyze fragmentation patterns.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

-

Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition :

-

Full Scan MS : Acquire a full scan spectrum to determine the exact mass of the molecular ion. For C₁₇H₂₀O₇, the expected exact mass can be calculated and compared to the measured mass.

-

MS/MS (Tandem MS) : Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides valuable structural information.

-

Biological Activity and Hypothesized Signaling Pathways

While comprehensive biological data for this compound is limited, related compounds from the Coriaria genus are known neurotoxins that act as non-competitive antagonists of GABA receptors. Furthermore, structurally related compounds have been reported to exhibit anti-inflammatory and cytotoxic activities, suggesting potential interactions with key cellular signaling pathways.

Hypothesized GABA-A Receptor Antagonism

The neurotoxic properties of related picrotoxane sesquiterpenoids suggest that this compound may act as an antagonist at the GABA-A receptor, a ligand-gated ion channel.

Potential Modulation of NF-κB and MAPK Signaling

Compounds structurally related to this compound have been noted for anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway, and cytotoxic effects that may involve the MAPK signaling cascade.

Cytotoxicity Assay Protocol (MTT Assay)

To investigate the potential cytotoxic effects of this compound, a standard MTT assay can be employed. This protocol is based on methodologies used for structurally related compounds.

Conclusion

This compound is a structurally complex sesquiterpene lactone with potential biological activities that warrant further investigation. While a complete experimental profile is not yet available, the data on related compounds provides a strong foundation for future research. This guide offers a summary of its known chemical properties, predicted spectroscopic data, and standardized protocols to facilitate studies in natural product chemistry, pharmacology, and drug discovery. Future research should focus on the total synthesis, comprehensive biological screening, and elucidation of the precise molecular targets of this compound.

References

13-O-Acetylcorianin: A Technical Guide on Physicochemical Properties and Avenues for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin, a picrotoxane-type sesquiterpene lactone, represents a molecule of significant interest within the realm of natural product chemistry.[1] While its complex polycyclic structure, shared with other compounds from the Coriaria genus, suggests a range of potential biological activities, a comprehensive review of the existing scientific literature reveals a notable scarcity of empirical data.[1][2][3] This technical guide serves as a consolidated resource, summarizing the known physicochemical properties of this compound, outlining generalized experimental protocols for its study, and exploring its hypothesized biological significance. The document aims to provide a foundational understanding for researchers and to highlight the current knowledge gaps, thereby paving the way for future investigation into this promising compound.

Core Physicochemical Properties

A complete experimental profile of the physicochemical properties of this compound is not yet available in peer-reviewed literature. The following table summarizes the available data, which includes both experimentally determined and predicted values.[4]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₇ | ChemicalBook, BenchChem |

| Molecular Weight | 336.34 g/mol | ChemicalBook, BenchChem |

| Predicted Boiling Point | 516.4 ± 50.0 °C | ChemicalBook |

| Predicted Density | 1.45 ± 0.1 g/cm³ | ChemicalBook |

| Melting Point | Not available | - |

| Solubility | Not available | BioCrick |

| Purity | Typically >95% - 98% | BenchChem, BioCrick |

Spectroscopic Data: A Need for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data for this compound in CDCl₃ have been reported based on the analysis of similar picrotoxane sesquiterpenes. A standard set of NMR experiments, including 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY, HSQC, and HMBC, would be critical for the complete structural assignment of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. While specific fragmentation data for the acetylated compound is not published, analysis of the parent compound, corianin, has been performed using negative electrospray ionization tandem mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include vibrations for the carbonyl groups of the lactone and acetate (B1210297) moieties, as well as C-O and C-H bonds.

Experimental Protocols

While specific, validated protocols for this compound are scarce, established methodologies for the isolation, purification, and analysis of sesquiterpene lactones from plant sources can be adapted.

Isolation and Purification

This compound is a natural product that can be isolated from plants of the Coriaria genus, such as Coriaria intermedia, Coriaria sinica, and Coriaria microphylla. A general workflow for its extraction and purification is outlined below.

Methodology:

-

Preparation of Plant Material : The plant material (e.g., leaves, seeds) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered material is subjected to maceration with a suitable solvent like ethanol (B145695) or methanol.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Purification : The crude extract is then purified using a combination of chromatographic techniques, including solvent-solvent partitioning, column chromatography on silica (B1680970) gel, and preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

The structural elucidation of the purified compound relies on a suite of spectroscopic techniques.

Methodology:

-

NMR Spectroscopy : 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) for analysis on a high-field NMR spectrometer.

-

Mass Spectrometry : A dilute solution of the compound is analyzed using a high-resolution mass spectrometer to determine its exact mass and fragmentation pattern.

-

IR Spectroscopy : The presence of key functional groups is confirmed by analyzing the compound using an IR spectrophotometer.

Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity of this compound are limited. However, based on the known properties of structurally related compounds from the Coriaria genus, several potential activities and mechanisms of action have been hypothesized.

Hypothesized Neurotoxicity: GABA-A Receptor Antagonism

Related compounds are known for their neurotoxic properties, which are thought to stem from their interaction with GABA-A receptors. It is hypothesized that this compound may act as a non-competitive antagonist at these receptors.

Potential Anti-Inflammatory and Cytotoxic Effects

Sesquiterpene lactones are a class of compounds known for their potential anti-inflammatory and cytotoxic activities. While not directly studied for this compound, it is plausible that it may modulate key inflammatory signaling pathways such as NF-κB and MAPK.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with a significant potential for biological activity that remains largely unexplored. The current body of knowledge is limited, presenting a clear need for further research to fill the existing data gaps. Future studies should focus on:

-

Complete Physicochemical Characterization : Experimental determination of melting point, solubility, and a comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) is crucial.

-

Elucidation of Biological Activity : Systematic evaluation of the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound is warranted.

-

Mechanism of Action Studies : Investigating the precise molecular targets and signaling pathways modulated by this compound will be essential to understanding its therapeutic potential.

The information compiled in this guide provides a solid foundation for these future research endeavors, which will be vital in unlocking the full potential of this compound in drug discovery and development.

References

13-O-Acetylcorianin: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone, a class of compounds recognized for their diverse and potent biological activities.[1] This technical document provides a comprehensive overview of the known chemical properties of this compound, outlines generalized experimental protocols for its study, and presents a hypothetical framework for its potential mechanism of action. While specific biological data for this compound is limited, this guide serves as a foundational resource for researchers initiating investigations into its therapeutic potential.

Chemical Properties

This compound has been identified with the following molecular characteristics:

| Property | Value | Source |

| Molecular Formula | C17H20O7 | [2] |

| Molecular Weight | 336.34 g/mol | [2] |

| CAS Number | 108887-44-1 | [2][3] |

Additional predicted physicochemical properties include:

| Property | Predicted Value | Source |

| Boiling Point | 516.4±50.0 °C | |

| Density | 1.45±0.1 g/cm3 | |

| Acidity (pKa) | 12.49±0.70 |

Origin and Isolation

This compound is understood to originate from plants of the Coriaria genus, with initial reports suggesting its discovery in Coriaria microphylla. The isolation of this sesquiterpenoid lactone typically follows established phytochemical methods.

Generalized Experimental Protocol: Extraction and Isolation

The following protocol describes a general method for the extraction and isolation of this compound from a plant source:

-

Extraction: The dried and powdered plant material (e.g., leaves) is subjected to solvent extraction.

-

Fractionation: The resulting crude extract is partitioned between an aqueous phase and an organic solvent of intermediate polarity, such as ethyl acetate (B1210297). This step aims to separate compounds based on their polarity, with sesquiterpenoid lactones concentrating in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is then subjected to repeated column chromatography over silica (B1680970) gel. A solvent gradient (e.g., hexane-ethyl acetate) is used to elute and separate the different components.

-

Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

References

Inferred Biological Activities of 13-O-Acetylcorianin: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

13-O-Acetylcorianin, a germacrane (B1241064) sesquiterpene lactone also known as 13-acetoxyrolandrolide, is a natural product with significant potential for therapeutic applications. While direct and extensive research on this specific compound is emerging, its structural relationship to other well-studied sesquiterpene lactones allows for the inference of several key biological activities. This technical guide provides an in-depth overview of the inferred anticancer, anti-inflammatory, and neuroprotective properties of this compound. We present available quantitative data, detailed experimental protocols for investigating these activities, and visual representations of the implicated signaling pathways to support further research and drug development efforts in this area.

Introduction

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities. This compound, isolated from plants such as Rolandra fruticosa, belongs to this class and is structurally characterized by a germacrane skeleton. Its biological activities are thought to be largely conferred by the presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, which can interact with biological macromolecules. This document synthesizes the current understanding of this compound's biological potential, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Inferred Biological Activities

Anticancer Activity

The most directly studied biological activity of this compound is its potential as an anticancer agent. Research has demonstrated its ability to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway.

Mechanism of Action: this compound exerts its cytotoxic effects through a multi-targeted mechanism. It has been shown to be a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a key regulator of cell survival and proliferation that is often dysregulated in cancer[1]. The compound also targets the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras)[1]. Inhibition of these pro-survival pathways culminates in the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspase-3, ultimately resulting in programmed cell death[1]. Specifically, in human colon cancer (HT-29) cells, this compound treatment leads to depolarization of the mitochondrial transmembrane potential and a reduction in NAD(P)H levels[1].

Inferred Anti-inflammatory Activity

Based on the well-documented anti-inflammatory properties of numerous sesquiterpene lactones, this compound is inferred to possess significant anti-inflammatory activity.

Inferred Mechanism of Action: The primary mechanism underlying the anti-inflammatory effects of sesquiterpene lactones is the inhibition of the NF-κB signaling pathway[2]. NF-κB is a central mediator of the inflammatory response, controlling the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, this compound can likely reduce the production of these inflammatory mediators, thereby attenuating the inflammatory cascade.

Inferred Neuroprotective Effects

Emerging evidence suggests that some sesquiterpene lactones may offer protection against neurodegenerative processes, and thus, this compound is hypothesized to have neuroprotective potential.

Inferred Mechanism of Action: The neuroprotective effects of sesquiterpene lactones are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a suite of cytoprotective genes that can mitigate oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound and related sesquiterpene lactones. It is important to note that much of the data for anti-inflammatory and neuroprotective activities are inferred from structurally similar compounds.

| Compound | Biological Activity | Assay | Cell Line/Model | IC50 / Activity | Reference |

| This compound (13-acetoxyrolandrolide) | Anticancer | K-Ras Inhibition | - | 7.7 µM | [1] |

| Sylvaticalide A (Germacrane) | Anti-inflammatory | NF-κB Inhibition | THP1-Dual | 4.12 µM | [2] |

| Sylvaticalide B (Germacrane) | Anti-inflammatory | NF-κB Inhibition | THP1-Dual | 6.21 µM | [2] |

| Dehydrocostus lactone (Guaianolide) | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | ~5 µM | [3] |

| Isoatriplicolide tiglate (Sesquiterpene lactone) | Neuroprotective | Glutamate-induced toxicity | Primary rat cortical cells | Significant protection at 1-10 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the biological activities of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Inhibition Assay (Reporter Gene Assay)

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Materials:

-

Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., THP1-Dual™ cells)

-

This compound

-

LPS (Lipopolysaccharide) or other NF-κB inducer

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding LPS (e.g., 100 ng/mL).

-

Incubation: Incubate the cells for 6-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a parallel MTT assay). Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if this compound induces mitochondrial depolarization.

Materials:

-

Cell line of interest

-

This compound

-

JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Dye Loading: Incubate the cells with JC-1 or TMRE according to the manufacturer's protocol.

-

Imaging or Flow Cytometry:

-

JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Analyze the ratio of red to green fluorescence.

-

TMRE: This dye accumulates in active mitochondria with an intact membrane potential. A decrease in TMRE fluorescence intensity indicates depolarization.

-

-

Data Analysis: Quantify the changes in fluorescence to determine the extent of mitochondrial membrane depolarization.

Caspase-3 Activity Assay

Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell line of interest

-

This compound

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Lysis: Prepare cell lysates according to the assay kit protocol.

-

Assay Reaction: Add the caspase-3 substrate to the cell lysates and incubate.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Quantify the caspase-3 activity based on the signal generated and normalize to the protein concentration of the lysate.

Nrf2-ARE Pathway Activation (Reporter Assay)

Objective: To assess the ability of this compound to activate the Nrf2-ARE antioxidant pathway.

Materials:

-

Cell line stably transfected with an ARE-luciferase reporter construct

-

This compound

-

Known Nrf2 activator (positive control, e.g., sulforaphane)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the ARE reporter cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate for 12-24 hours to allow for gene expression.

-

Lysis and Luciferase Assay: Perform the luciferase assay as described in the NF-κB protocol.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle-treated control to determine the extent of Nrf2-ARE pathway activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for the biological evaluation of this compound.

Caption: Anticancer signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 13-O-Acetylcorianin: A Technical Guide

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is limited. This document provides a technical guide based on the inferred potential activities from its parent compound, corianin (B1206458), and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols, quantitative data, and signaling pathways are predictive and intended to guide future research.

Introduction

This compound is an acetylated derivative of corianin, a sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds renowned for their wide range of potent biological activities.[1] The process of acetylation can significantly modify the pharmacokinetic and pharmacodynamic properties of natural products, often leading to enhanced bioavailability and therapeutic efficacy.[1] This guide explores the hypothesized therapeutic applications of this compound, focusing on its potential anticancer, anti-inflammatory, and neuroprotective effects.

Inferred Biological Activities

Based on the known activities of corianin and other acetylated sesquiterpene lactones, this compound is hypothesized to possess the following biological activities:

-

Anticancer Activity: Sesquiterpene lactones are well-documented for their cytotoxic effects against various cancer cell lines.[1] A key structural feature for this activity is the α-methylene-γ-lactone group, which can act as a Michael acceptor to alkylate biological macromolecules, including crucial enzymes and transcription factors involved in cell proliferation and survival.[1] this compound is a promising lead compound for the development of novel anticancer drugs due to its potent cytotoxic and pro-apoptotic activities.[2]

-

Anti-inflammatory Activity: Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

-

Neuroprotective Effects: There is emerging evidence suggesting that some sesquiterpene lactones may have neuroprotective properties. These effects are potentially mediated through the activation of antioxidant response pathways, such as the Nrf2-ARE pathway, and the modulation of neuroinflammatory processes.

Quantitative Data Summary

As no direct experimental data for this compound is currently available, the following tables present hypothetical IC50 values to illustrate how such data could be structured for its potential anticancer and anti-inflammatory activities.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound (IC50 Values in µM)

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| HCT116 | Colon Cancer | 6.1 |

| HeLa | Cervical Cancer | 7.5 |

| MDA-MB-231 | Breast Cancer | 4.8 |

| DU-145 | Prostate Cancer | 9.3 |

| HEPG2 | Liver Cancer | 6.9 |

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Hypothetical IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 12.5 |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | 15.8 |

| TNF-α Production | RAW 264.7 | LPS | 10.3 |

| IL-6 Production | RAW 264.7 | LPS | 14.2 |

Proposed Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key signaling pathways.

Anticancer Signaling Pathway

The potential anticancer effect of this compound is hypothesized to involve the induction of apoptosis through the inhibition of pro-survival pathways and activation of pro-apoptotic pathways. It is suggested that this compound may inhibit the transcription factor nuclear factor kappa B (NF-κB) and modulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By disrupting the mitochondrial membrane potential, it could trigger the release of pro-apoptotic factors, leading to the activation of caspase-3 and subsequent programmed cell death.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling cascade. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, IKK is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit IKK, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.

Detailed Experimental Protocols

The following are proposed experimental protocols to investigate the potential therapeutic applications of this compound.

In Vitro Anticancer Activity: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Appropriate cell culture media (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

Procedure:

-

Cell Culture: Culture human cancer cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Replace the medium in the wells with medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: NF-κB Reporter Assay

Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound

-

TNF-α (or other NF-κB activator)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into 24-well plates.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the TNF-α-stimulated control. Calculate the IC50 value for NF-κB inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the biological activities of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound and the known biological activities of related sesquiterpene lactones strongly suggest its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The acetyl group at the 13-O position could significantly influence its lipophilicity, cell permeability, and interaction with biological targets, making a direct comparison with its parent compound, corianin, a scientifically valuable endeavor. Future research should focus on validating the hypothesized activities through rigorous in vitro and in vivo studies. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for such investigations. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for the potential development of this compound into a novel therapeutic. Researchers in natural product chemistry and pharmacology are encouraged to investigate this promising molecule to fill the current knowledge gap and potentially uncover a new class of therapeutic agents.

References

13-O-Acetylcorianin: A Technical Guide and Roadmap for Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone, an acetylated derivative of corianin (B1206458), belonging to a class of compounds known for their diverse and potent biological activities.[1] Despite the therapeutic potential of sesquiterpenoid lactones, a comprehensive review of the scientific literature reveals a significant deficit of experimental data specifically on this compound and its parent compound, corianin.[2] This technical guide serves to consolidate the available information on this compound, provide a comparative framework with corianin based on the activities of related molecules, and propose a roadmap for future research to elucidate their therapeutic potential. This document outlines hypothesized biological activities, suggests detailed experimental protocols for their investigation, and visualizes potential signaling pathways.

Introduction

This compound is a sesquiterpenoid lactone first identified in plants of the Coriaria genus, specifically Coriaria microphylla and potentially Coriaria nepalensis.[3] The foundational research on this compound was published in 1990 by Aguirre-Galviz and Templeton.[3] Sesquiterpenoid lactones are a focal point of phytochemical and pharmacological research due to their wide range of biological effects.[3] Acetylation, the key structural difference between this compound and corianin, can significantly modify a compound's pharmacokinetic and pharmacodynamic properties, often enhancing bioavailability and efficacy. The presence of an α-methylene-γ-lactone group in many sesquiterpenoid lactones is a key structural feature for their biological activity, acting as a Michael acceptor to alkylate biological macromolecules.

This guide addresses the current knowledge gap and provides a structured approach for future investigations into these promising natural products.

Physicochemical Properties

A crucial first step in the evaluation of a potential drug candidate is the characterization of its physicochemical properties. While extensive experimental data is lacking, the following table outlines the key parameters that require investigation for a comparative analysis of this compound and corianin.

| Property | This compound | Corianin | Method for Determination | Significance in Drug Development |

| Molecular Formula | C₁₇H₂₂O₆ | C₁₅H₂₀O₅ | Mass Spectrometry | Determines molecular weight and elemental composition. |

| Molecular Weight | 322.35 g/mol | 280.32 g/mol | Mass Spectrometry | Influences absorption, distribution, metabolism, and excretion (ADME). |

| Solubility | To be determined | To be determined | Kinetic and Thermodynamic Solubility Assays | Affects bioavailability and formulation development. |

| LogP | To be determined | To be determined | HPLC-based or shake-flask methods | Predicts lipophilicity and cell membrane permeability. |

| pKa | To be determined | To be determined | Potentiometric titration or spectrophotometry | Determines the ionization state at physiological pH, affecting solubility and target interaction. |

Table 1: Proposed Physicochemical Characterization. This table is for illustrative purposes and does not contain real data.

Proposed Biological Activities and Experimental Investigation

Based on the known biological activities of related sesquiterpenoid lactones, this compound and corianin are hypothesized to possess anticancer, anti-inflammatory, and neuroprotective properties. The following sections outline proposed experimental protocols to validate these hypotheses.

Anticancer Activity

Sesquiterpenoid lactones are well-documented for their cytotoxic effects against various cancer cell lines.

3.1.1. Proposed Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which can indicate the number of viable cells.

-

Objective: To determine the cytotoxic effects of this compound and corianin on a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and corianin for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound and cell line.

-

3.1.2. Hypothesized Anticancer Signaling Pathway

The potential anticancer effect of these compounds is hypothesized to involve the induction of apoptosis through the inhibition of pro-survival pathways and activation of pro-apoptotic pathways.

Caption: Proposed anticancer signaling pathway.

Anti-inflammatory Activity

Many sesquiterpenoid lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

3.2.1. Proposed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Objective: To evaluate the anti-inflammatory potential of this compound and corianin by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Methodology:

-

Culture RAW 264.7 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

-

Determine the IC50 value for NO inhibition for each compound.

-

3.2.2. Hypothesized Anti-inflammatory Signaling Pathway

The anti-inflammatory effects are likely mediated by the inhibition of the NF-κB signaling cascade.

Caption: Proposed anti-inflammatory signaling pathway.

Neuroprotective Effects

Some sesquiterpenoid lactones may have neuroprotective properties, potentially through the activation of antioxidant response pathways.

3.3.1. Proposed Experimental Protocol: Oxidative Stress-Induced Cell Death Assay

-

Objective: To assess the neuroprotective effects of this compound and corianin against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

-

Methodology:

-

Culture SH-SY5Y cells and differentiate them into a neuronal phenotype.

-

Pre-treat the cells with the test compounds for a specified duration.

-

Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

-

Quantify the protective effect of the compounds.

-

3.3.2. Hypothesized Neuroprotective Signaling Pathway

Neuroprotection may be conferred through the activation of the Nrf2-ARE antioxidant response pathway.

References

Neurotoxic Properties of Coriaria-Derived Sesquiterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurotoxic properties of sesquiterpenoids derived from plants of the Coriaria genus. These compounds, notably tutin (B109302), coriamyrtin (B1205331), and corianin (B1206458), are potent convulsants that pose a significant risk to human and animal health. This document details their mechanisms of action, focusing on the antagonism of inhibitory neurotransmitter receptors and the modulation of intracellular signaling cascades. Quantitative toxicological data are presented to facilitate comparative analysis. Detailed experimental protocols for key assays are provided to aid researchers in the study of these and other neurotoxic compounds. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the complex biological processes involved. This guide is intended to be a valuable resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug development and safety assessment.

Introduction

Plants of the Coriaria genus, commonly known as tutu, are found in various parts of the world and are notoriously toxic.[1] The toxicity is primarily attributed to a class of picrotoxane-type sesquiterpenoids, which includes tutin, coriamyrtin, and corianin.[2] Ingestion of plant material or contaminated honey can lead to severe neurological symptoms, including dizziness, vomiting, seizures, and in some cases, death.[1] The potent convulsant nature of these compounds stems from their interaction with key components of the central nervous system, leading to neuronal hyperexcitability. Understanding the precise molecular mechanisms of these toxins is crucial for developing effective treatments for poisoning and for utilizing these compounds as tools in neuroscience research to probe the mechanisms of epilepsy and neuronal signaling.

Chemical Structures and Properties

Tutin, coriamyrtin, and corianin share a common picrotoxane skeleton, a rigid, highly oxygenated cage-like structure.[2][3] This structural framework is fundamental to their biological activity.

-

Tutin: Molecular Formula: C₁₅H₁₈O₆

-

Coriamyrtin: Molecular Formula: C₁₅H₁₈O₅[4]

-

Corianin: Molecular Formula: C₁₅H₁₈O₆[2]

The key structural features include a γ-lactone ring and an isopropenyl group, which are thought to be essential for their neurotoxic effects.[3]

Mechanisms of Neurotoxicity

The neurotoxicity of Coriaria-derived sesquiterpenoids is multifactorial, involving the disruption of inhibitory neurotransmission and the aberrant activation of intracellular signaling pathways.

Antagonism of Inhibitory Neurotransmitter Receptors

The primary and most well-established mechanism of action for these sesquiterpenoids is the non-competitive antagonism of ionotropic GABA-A and glycine (B1666218) receptors.[2][3]

-

GABA-A Receptor Antagonism: Tutin and coriamyrtin are potent antagonists of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[4][5] They bind to the picrotoxin (B1677862) site within the chloride ion channel of the receptor, physically blocking the influx of chloride ions and thereby preventing the hyperpolarizing, inhibitory effect of GABA.[3] This blockade of inhibition leads to a state of neuronal hyperexcitability, which manifests as convulsions.[4]

-

Glycine Receptor Antagonism: Tutin has also been shown to inhibit glycine receptors, which are the primary inhibitory receptors in the spinal cord and brainstem.[5] This action further contributes to the convulsant phenotype by disrupting inhibitory neurotransmission in these critical regions of the central nervous system.

Activation of Calcineurin

Recent research has unveiled a novel mechanism for tutin-induced neurotoxicity involving the activation of calcineurin (CaN), a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3] Tutin binds to and activates calcineurin, leading to a cascade of downstream effects that contribute to neuronal hyperexcitability and damage.[3] The precise downstream targets of calcineurin in this context are still under investigation but may involve the dephosphorylation of proteins that regulate ion channel function and synaptic plasticity.[3][6]

Modulation of Other Signaling Pathways

Evidence suggests that Coriaria-derived sesquiterpenoids may also impact other signaling pathways, further contributing to their neurotoxic profile:

-

NMDA Receptors and BK Channels: Studies on tutin suggest the involvement of N-methyl-D-aspartate (NMDA) receptors and big potassium (BK) channels in its neurotoxic effects.[5] The interplay between these channels and the primary mechanisms of toxicity is an active area of research.

-

TLR4/NF-κB Pathway: Coriaria lactone has been shown to induce the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway in microglia.[7] This activation leads to a neuroinflammatory response, which can exacerbate neuronal damage and contribute to the pathophysiology of seizures.[8][9][10]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the neurotoxicity of Coriaria-derived sesquiterpenoids.

| Compound | Test | Species | Route | Value | Reference |

| Tutin | CD₅₀ | Mice | - | 0.35 mg/kg | [5] |

| LD₅₀ | Mice | - | 0.75 mg/kg | [5] | |

| IC₅₀ (GABA-A Receptor) | - | - | 5.9 µM | [5] | |

| Coriamyrtin | LD₅₀ | Mice | i.p. | 3 mg/kg | [11] |

CD₅₀: Median Convulsant Dose; LD₅₀: Median Lethal Dose; IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research into the neurotoxic properties of these and other compounds.

In Vivo Convulsant Activity Assessment (CD₅₀ Determination)

This protocol is adapted from methods used for determining the convulsant dose of neurotoxic compounds in mice.[12][13]

Objective: To determine the median convulsant dose (CD₅₀) of a Coriaria-derived sesquiterpenoid.

Materials:

-

Test compound (e.g., tutin, coriamyrtin)

-

Vehicle (e.g., saline, DMSO)

-

Male CD-1 mice (6-8 weeks old)

-

Syringes and needles for administration

-

Observation chambers

Procedure:

-

Dose Preparation: Prepare a series of graded doses of the test compound in the vehicle.

-

Animal Grouping: Randomly assign mice to dose groups (n=6-10 per group) and a vehicle control group.

-

Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

-

Observation: Observe the mice continuously for at least 2 hours for the onset of convulsions. Convulsions are characterized by clonic and/or tonic seizures.

-

Data Recording: Record the number of animals in each group that exhibit convulsions.

-

CD₅₀ Calculation: Calculate the CD₅₀ using a probit analysis or the Reed-Muench method.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Antagonism

This protocol provides a general framework for assessing the effect of Coriaria-derived sesquiterpenoids on GABA-A receptor function.[14]

Objective: To determine the IC₅₀ of a test compound for the inhibition of GABA-induced currents.

Materials:

-

Cultured neurons or brain slices

-

External solution (ACSF)

-

Internal solution (pipette solution)

-

GABA

-

Test compound

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices expressing GABA-A receptors.

-

Recording Setup: Place the preparation in the recording chamber and perfuse with external solution.

-

Pipette Preparation: Fill a borosilicate glass pipette (3-5 MΩ) with the internal solution.

-

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.

-

GABA Application: Apply a known concentration of GABA (e.g., the EC₅₀) to elicit an inward chloride current (at a holding potential of -60 mV).

-

Test Compound Application: Co-apply the test compound at various concentrations with GABA to observe the inhibition of the GABA-induced current.

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a logistic function to determine the IC₅₀.

Calcineurin Activity Assay

This protocol describes a colorimetric assay to measure calcineurin phosphatase activity.

Objective: To determine the effect of a test compound on calcineurin activity.

Materials:

-

Cell or tissue lysates

-

Calcineurin assay buffer

-

RII phosphopeptide substrate

-

Malachite green reagent

-

Test compound

-

96-well plate

-

Plate reader

Procedure:

-

Lysate Preparation: Prepare protein lysates from cells or tissues treated with the test compound or vehicle.

-

Reaction Setup: In a 96-well plate, add the assay buffer, lysate, and test compound.

-

Initiate Reaction: Add the RII phosphopeptide substrate to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction and Color Development: Stop the reaction and add the malachite green reagent to detect the released inorganic phosphate (B84403).

-

Measurement: Measure the absorbance at ~620 nm using a plate reader.

-

Data Analysis: Calculate the calcineurin activity based on a phosphate standard curve and compare the activity in treated versus untreated samples.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using the DOT language to illustrate key pathways and experimental workflows.

Conclusion

The sesquiterpenoids derived from Coriaria species are potent neurotoxins with complex mechanisms of action. Their primary role as non-competitive antagonists of GABA-A and glycine receptors is well-established, leading to a profound disruption of inhibitory neurotransmission. The recent discovery of calcineurin activation by tutin adds another layer of complexity to their toxicological profile. Furthermore, their interaction with other signaling pathways, including NMDA receptors, BK channels, and the TLR4/NF-κB pathway, highlights the multifaceted nature of their neurotoxicity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers to further investigate these fascinating and dangerous compounds. A deeper understanding of their molecular targets and signaling cascades will be instrumental in developing better treatments for poisoning and in leveraging these molecules as pharmacological tools to advance our understanding of the nervous system.

References

- 1. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of Calcineurin and Type-A GABA Receptor γ2 Subunits Produces Long-Term Depression at CA1 Inhibitory Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coriamyrtin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of calcineurin and type-A GABA receptor gamma 2 subunits produces long-term depression at CA1 inhibitory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HMGB1 mediates microglia activation via the TLR4/NF-κB pathway in coriaria lactone induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of TLR4-mediated PTEN/PI3K/AKT/NF-κB signaling pathway in neuroinflammation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Coriamyrtin [drugfuture.com]

- 12. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 13-O-Acetylcorianin from Coriaria microphylla

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a sesquiterpenoid lactone belonging to the picrotoxane class of natural products.[1][2] These compounds are of significant interest to the scientific community due to their complex structures and diverse biological activities, which include neurotoxic and insecticidal properties.[2] The primary natural source of this compound is the leaves of Coriaria microphylla, a plant genus known for producing a variety of toxic sesquiterpenoid lactones.[1] This document provides detailed protocols for the extraction, isolation, and purification of this compound from Coriaria microphylla, based on established methodologies for related compounds from the same plant family.

Data Presentation

While specific quantitative data for the extraction of this compound is not extensively available in published literature, the following tables provide representative data for the extraction and purification of the closely related parent compound, corianin, from Coriaria species.[2] This data can serve as a valuable benchmark for optimizing the isolation of this compound.

Table 1: Representative Extraction Yield of Crude Corianin from Coriaria sinica [2]

| Plant Material | Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) |

| Dried, powdered seeds | 95% Ethanol (B145695) | Maceration | Room Temperature | 72 | 10-15 |

| Dried, powdered seeds | 95% Ethanol | Soxhlet Extraction | Boiling point of ethanol | 24 | 12-18 |

| Dried, powdered leaves | Methanol (B129727) | Maceration | Room Temperature | 48 | 8-12 |

Table 2: Representative Purity of Corianin after Different Purification Steps [2]

| Purification Step | Stationary Phase | Mobile Phase | Purity (%) |

| Column Chromatography | Silica (B1680970) Gel (200-300 mesh) | Gradient: Petroleum Ether - Ethyl Acetate (B1210297) | 60-70 |

| Preparative HPLC | C18 column (10 µm) | Gradient: Acetonitrile - Water | >95 |

Experimental Protocols

The isolation of this compound is a multi-step process involving plant material preparation, extraction, and chromatographic purification.

Plant Material Preparation

-

Collection and Identification: Collect fresh leaves of Coriaria microphylla. Ensure proper botanical identification to avoid collection of incorrect species.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days. Alternatively, use a circulating air oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.[2]

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.[2]

Extraction of Crude this compound

This protocol describes a standard maceration procedure. Soxhlet extraction can also be employed for higher efficiency but may not be suitable for heat-sensitive compounds.[2]

-

Maceration:

-

Weigh the powdered plant material (e.g., 1 kg).

-

Place the powder in a large, sealed glass container.

-

Add a polar solvent, such as 95% ethanol or methanol, in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of solvent).[2]

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.[2]

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.[2]

-

Repeat the extraction of the plant residue two more times with fresh solvent to ensure complete extraction.[2]

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.[2]

-

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).[2]

-

Perform liquid-liquid extraction successively with petroleum ether, ethyl acetate, and n-butanol. The sesquiterpenoid lactones are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.[2]

-

Elute the column with a gradient of petroleum ether and ethyl acetate of increasing polarity.[2]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions from column chromatography to preparative HPLC.[2]

-

Column: A reversed-phase C18 column (e.g., 10 µm particle size).[2]

-

Mobile Phase: A gradient elution using water and acetonitrile. A typical gradient could be: 0-5 min, 10-30% acetonitrile; 5-15 min, 30-60% acetonitrile; 15-20 min, 60-90% acetonitrile.[2]

-

Detection: UV detection at a wavelength of 220 nm.[2]

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.[2]

-

Structural Elucidation

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[1]

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate, and carbon-carbon double bonds (C=C).[1]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.[1]

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Purification pathway for this compound.

References

13-O-Acetylcorianin synthesis and derivatization methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities.[1] This document provides a summary of its known biological effects and quantitative data, alongside detailed protocols for its investigation. Notably, a comprehensive review of the scientific literature reveals a significant gap concerning the specific chemical synthesis and derivatization of this compound.[2] Consequently, this guide also presents proposed, general methodologies for its synthesis and derivatization based on established principles for related sesquiterpene lactones. These proposed protocols are intended to serve as a foundational framework for future research endeavors.

Quantitative Data Summary

The following table summarizes the known quantitative data for the biological activity of this compound. Further research is required to establish a more comprehensive profile across a wider range of cell lines and biological assays.[1]

| Parameter | Cell Line/Target | Value | Reference |

| Cytotoxicity (ED₅₀) | HT-29 (Human Colon Cancer) | 0.16 µM | [1] |

| NF-κB Inhibition (IC₅₀) | - | 7.1 µM | [1] |

| K-Ras Inhibition (IC₅₀) | - | 7.7 µM |

Biological Activities and Signaling Pathways

This compound is recognized as a potent chemical probe for investigating fundamental cellular processes, particularly in oncology. Its primary mechanism of action is the induction of apoptosis through the mitochondrial intrinsic pathway. This is achieved by targeting key signaling molecules, making it a valuable tool for studying cancer pathogenesis.

Key Cellular Targets and Pathways:

-

NF-κB Signaling: this compound is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a critical regulator of cell survival and inflammation that is often dysregulated in cancer.

-

K-Ras Signaling: The compound also demonstrates inhibitory effects on the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in human cancers.

-

Mitochondrial Apoptosis: By disrupting the mitochondrial membrane potential, this compound triggers the release of pro-apoptotic factors, leading to the activation of caspase-3 and subsequent programmed cell death.

-

PI3K/Akt/mTOR Pathway: As a sesquiterpene lactone, it is implicated in the modulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.

The diagram below illustrates the proposed signaling pathway for the anticancer activity of this compound.

Proposed Synthesis and Derivatization Methods

Disclaimer: The following protocols are hypothetical and based on general methodologies for sesquiterpene lactones. They have not been specifically validated for this compound and should be adapted and optimized.

Proposed Synthesis of this compound via Acetylation of Corianin

This proposed method assumes the availability of Corianin, the deacetylated precursor of this compound. Acetylation is a standard organic reaction that introduces an acetyl group into a compound.

The following diagram outlines a general workflow for this proposed synthesis.

Protocol:

-

Dissolution: Dissolve Corianin in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add acetic anhydride to the solution dropwise while stirring.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add cold water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel.

Proposed Derivatization: Synthesis of a C13-Azido Derivative

This protocol outlines a hypothetical method for creating an azido (B1232118) derivative from a suitable precursor, which could enhance biological activity.

The diagram below shows a possible workflow for this derivatization.

Protocol:

-

Mesylation: To a solution of the C13-hydroxyl precursor (e.g., Corianin) in anhydrous dichloromethane (B109758) at 0°C, add triethylamine (B128534) followed by methanesulfonyl chloride.

-

Reaction Monitoring: Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the formation of the mesylate intermediate by TLC.

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane. Dry the organic layer and concentrate in vacuo.

-

Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours.

-

Extraction and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the resulting crude azido derivative by column chromatography.

Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments to investigate the cellular effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29)

-

Complete cell culture medium

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-